

The Historical Clinical Application of Levallorphan: A Technical Guide

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Compound of Interest

Compound Name: Levallorphan

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Introduction

Levallorphan, a morphinan derivative, holds a significant place in the history of pharmacology as one of the early opioid antagonists used in clinical practice. Synthesized in the mid-20th century, it was primarily employed to counteract the life-threatening respiratory depression induced by opioid analgesics. This technical guide provides an in-depth exploration of the historical use of **levallorphan**, its mechanism of action, quantitative data from key studies, and the reasons for its eventual decline in clinical use.

Mechanism of Action

Levallorphan exhibits a mixed agonist-antagonist profile at opioid receptors. It functions as a competitive antagonist at the μ -opioid receptor (MOR) and as an agonist at the κ -opioid receptor (KOR).^{[1][2][3]} This dual activity was central to its clinical effects. As a MOR antagonist, it reverses the respiratory depression, sedation, and hypotension caused by MOR agonists like morphine.^[4] However, its agonist activity at the KOR is responsible for some of its analgesic effects, but also for psychotomimetic side effects such as hallucinations and dysphoria.^[2]

Clinical Applications

The primary historical clinical applications of **levallorphan** included:

- Reversal of Opioid-Induced Respiratory Depression: **Levallorphan** was widely used in anesthesia and emergency medicine to reverse respiratory depression caused by opioid overdose or therapeutic administration.[\[2\]](#)[\[4\]](#)
- Obstetrics: It was used in combination with pethidine (meperidine) under the brand name Pethilorfan to provide analgesia during labor while aiming to mitigate the risk of neonatal respiratory depression.[\[4\]](#)[\[5\]](#)
- Diagnosis of Narcotic Addiction: Administration of **levallorphan** to individuals with physical dependence on opioids would precipitate acute withdrawal symptoms, a characteristic that was utilized for diagnostic purposes.[\[3\]](#)

Data Presentation

Dosage and Administration

Historical clinical data on the dosage of **levallorphan** and its combination product, Pethilorfan, are summarized below. It is important to note that these dosages are for historical reference and are no longer part of current clinical guidelines.

Clinical Application	Drug	Dosage	Route of Administration	Reference
Reversal of Morphine-Induced Antinociception	Levallorphan	0.89 mg/kg (in rats)	Subcutaneous	[3]
Labor Analgesia	Pethilorfan (Pethidine with Levallorphan)	50-200 mg (as pethidine)	Intramuscular	[5]

Pharmacokinetic Properties

Detailed pharmacokinetic data for **levallorphan** in humans is scarce in modern literature. However, it was known to be rapidly absorbed after parenteral administration.[\[4\]](#) Its duration of action was considered to be in the range of 1 to 4 hours.[\[4\]](#)

Parameter	Value	Reference
Biological Half-Life	~1 hour	[4]
Onset of Action (IV)	1-2 minutes	[4]
Duration of Action	1-4 hours	[4]

Experimental Protocols

Comparative Study of Narcotic Antagonist Activity (Levallorphan vs. Naloxone)

A 1974 comparative study evaluated the narcotic antagonist activity of naloxone and **levallorphan**. While the full detailed protocol is not readily available in recent literature, the study design involved the following key elements:

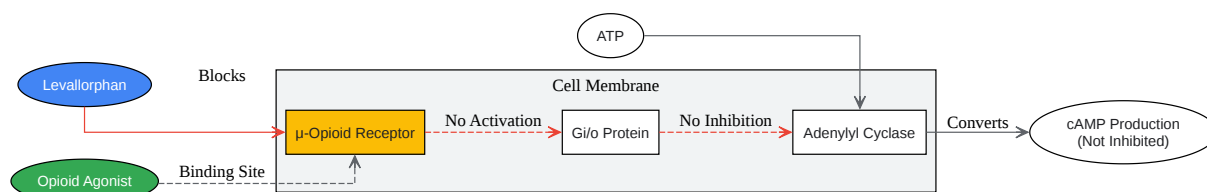
- Subjects: Male volunteers.[6]
- Intervention: Administration of an opioid to induce effects, followed by the administration of either **levallorphan**, naloxone, or placebo in a double-blind manner.[7]
- Parameters Measured: Respiratory rate, blood gases, electroencephalogram (EEG), and psychodiagnostic tests to assess concentration and attention.[7]
- Key Findings: The study demonstrated the superiority of naloxone over **levallorphan**, showing a faster and more complete reversal of opioid-induced respiratory depression and cognitive impairment without the sedative and psychomimetic effects associated with **levallorphan**. [7]

Signaling Pathways

The dual mechanism of action of **levallorphan** at the μ - and κ -opioid receptors results in distinct downstream signaling cascades.

μ -Opioid Receptor Antagonism

As an antagonist at the μ -opioid receptor, **levallorphan** blocks the signaling cascade typically initiated by opioid agonists. This prevents the inhibition of adenylyl cyclase, allowing for the continued production of cyclic AMP (cAMP).

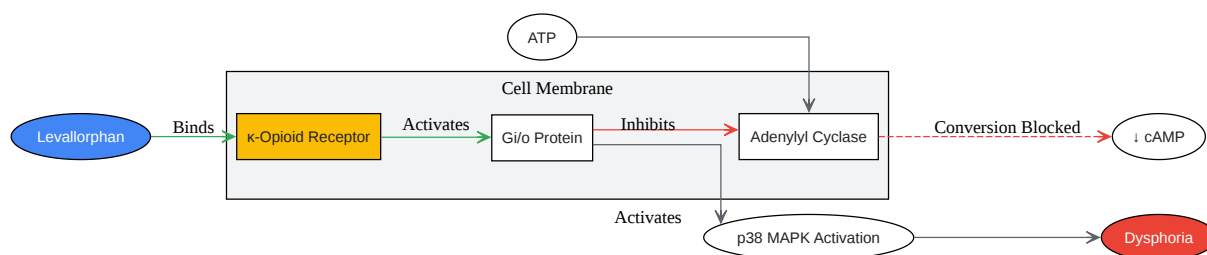


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Figure 1. μ -Opioid Receptor Antagonism by **Levallorphan**.

κ -Opioid Receptor Agonism

As an agonist at the κ -opioid receptor, **levallorphan** activates the Gi/o protein, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This pathway is also associated with the activation of p38 MAPK, which is thought to contribute to its dysphoric effects.[8]



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Figure 2. κ -Opioid Receptor Agonism by **Levallorphan**.

Transition to Naloxone and Discontinuation

The clinical use of **levallorphan** declined significantly with the introduction of naloxone in the 1960s and its subsequent FDA approval in 1971.[9] Naloxone, a pure opioid antagonist with no agonist properties, offered a superior safety profile.[10] The key reasons for the transition from **levallorphan** to naloxone include:

- **Lack of Agonist Effects:** Naloxone does not produce the psychotomimetic and dysphoric side effects associated with the kappa-agonist activity of **levallorphan**. [10]
- **Greater Antagonist Potency:** Animal studies indicated that naloxone was a more potent antagonist of opioid-induced respiratory depression compared to **levallorphan**. [1]
- **Predictable Response:** As a pure antagonist, naloxone's effects were more predictable and solely focused on reversing opioid effects without introducing its own intrinsic activity.

While a specific date for the widespread discontinuation of **levallorphan** is not well-documented, its use became increasingly rare as naloxone became the standard of care for opioid overdose reversal.

Conclusion

Levallorphan played a crucial role in the early management of opioid-induced complications. Its mixed agonist-antagonist profile provided a tool to counteract respiratory depression, albeit with notable side effects. The development of purer, more potent antagonists like naloxone ultimately led to the obsolescence of **levallorphan** in clinical practice. Understanding the history of **levallorphan** provides valuable context for the evolution of opioid pharmacology and the ongoing development of safer and more effective opioid receptor modulators.

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References

- 1. researchgate.net [researchgate.net]
- 2. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 3. Levallorphan | Painkiller, Analgesic, Antitussive | Britannica [britannica.com]
- 4. An evaluation of a combination of pethidine and levallorphan ("pethilorfan") in labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of a combination of pethidine and levallorphan for pain relief during labor: An observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study of the narcotic against activity of naloxone and levallorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The effect of naloxone and levallorphan following fentanyl on the blood gases, EEG and psychodiagnostic tests (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. κ -opioid receptor - Wikipedia [en.wikipedia.org]
- 9. zenodo.org [zenodo.org]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
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